3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Overview
Description
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 g/mol It is a derivative of isoquinoline, characterized by the presence of two oxo groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with nitriles in the presence of oxidizing agents . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like palladium or copper salts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted isoquinolines, and various oxidized forms of the compound .
Scientific Research Applications
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide
- 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-methylester
- 3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-ethylester
Uniqueness
3,8-Dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,8-dioxo-2,5,6,7-tetrahydroisoquinoline-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-4-7-6-2-1-3-9(13)8(6)5-12-10(7)14/h5H,1-3H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKBETKFDVPXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC=C2C(=O)C1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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